(E)-4-(morpholinosulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-4-9-18-19(15(14)2)23(3)21(29-18)22-20(25)16-5-7-17(8-6-16)30(26,27)24-10-12-28-13-11-24/h4-9H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVERWGFNUSTBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(morpholinosulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholinosulfonyl group attached to a benzamide core and a trimethylbenzo[d]thiazole moiety. Its chemical formula is , with a molecular weight of approximately 378.45 g/mol.
Antitumor Activity
Preliminary studies suggest that compounds similar to (E)-4-(morpholinosulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant antitumor activity. For instance, research has shown that morpholine derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and activating apoptotic pathways. This is achieved through the modulation of key proteins involved in cell survival and death, such as Bcl-2 and caspases .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Morpholine derivatives have been noted for their ability to inhibit enzymes associated with various diseases, including cancer and neurodegenerative disorders. The presence of the morpholine ring is crucial for binding interactions with target enzymes, enhancing the compound's efficacy .
Biological Activity Data Table
| Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis via S-phase arrest | |
| Enzyme Inhibition | Inhibits farnesyltransferase | |
| Modulation of Receptors | Interacts with sigma receptors |
Case Studies and Research Findings
- Antitumor Mechanisms : A study demonstrated that similar morpholine-containing compounds could significantly inhibit the growth of HepG2 liver cancer cells by inducing apoptosis through mitochondrial pathways. The treatment led to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), suggesting a mechanism involving mitochondrial dysfunction .
- Neuroprotective Effects : Research has indicated that morpholine derivatives can modulate neuroinflammatory responses and provide neuroprotection in models of neurodegenerative diseases. These compounds may inhibit pro-inflammatory cytokines and promote neuronal survival .
- Bioactivity Against Enzymes : The compound has shown promise as a BACE-1 inhibitor, which is significant for Alzheimer’s disease treatment. In vitro studies demonstrated that it could reduce amyloid-beta peptide levels in neuronal cultures, indicating potential therapeutic benefits in neurodegenerative conditions .
Scientific Research Applications
The compound (E)-4-(morpholinosulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, supported by case studies and relevant data.
Structural Features
The compound features a morpholine sulfonyl group attached to a benzamide moiety, which is further substituted with a trimethylbenzo[d]thiazole unit. This unique structure may confer specific biological activities.
Medicinal Chemistry
The compound's structure suggests potential as an anti-cancer agent, particularly due to the presence of the thiazole moiety, which is known for its biological activity against various cancer cell lines. Research indicates that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
Case Study : A study investigating similar thiazole derivatives showed that they effectively inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms. The morpholinosulfonyl group may enhance solubility and bioavailability, making it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
Compounds containing morpholine and sulfonamide groups have demonstrated antimicrobial properties. The sulfonamide functionality is known to interfere with bacterial folic acid synthesis, thereby acting as an antibiotic.
Case Study : Research on related compounds indicated significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. Given the structural similarities, (E)-4-(morpholinosulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide may exhibit comparable effects.
Enzyme Inhibition
The compound can be explored for its potential as an enzyme inhibitor. The sulfonamide group is often involved in interactions with active sites of enzymes, particularly those involved in metabolic pathways.
Case Study : Investigations into sulfonamide-containing compounds have shown their ability to inhibit carbonic anhydrase and other key enzymes involved in metabolic processes. This inhibition could lead to therapeutic applications in conditions like glaucoma or obesity.
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Outcomes |
|---|---|---|
| Medicinal Chemistry | Induces apoptosis in cancer cells | Anti-cancer therapies |
| Antimicrobial Activity | Inhibits bacterial folic acid synthesis | Antibiotic development |
| Enzyme Inhibition | Interacts with enzyme active sites | Treatment for metabolic disorders |
Comparison with Similar Compounds
Key Observations:
Core Heterocycles :
- The target compound uses a benzo[d]thiazol-2(3H)-ylidene core, which differs from triazoles and thiazolidin-diones in electronic properties and tautomeric stability.
- Triazole derivatives exhibit thione-thiol tautomerism, while the target’s thiazole core is stabilized by methyl substituents, preventing tautomerization .
Sulfonyl Group Variations: The morpholinosulfonyl group in the target enhances hydrophilicity compared to the 4-X-phenylsulfonyl groups (X = H, Cl, Br) in triazoles . This may improve pharmacokinetic profiles.
Imine (C=N) Geometry :
Infrared (IR) Spectroscopy
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
